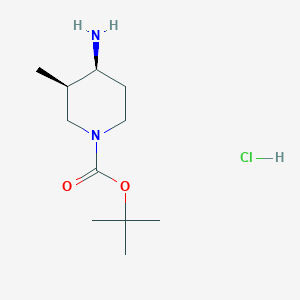

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2·HCl. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with cis-4-amino-3-methylpiperidine as the starting material.

Protection of Amino Group: The amino group is protected using tert-butyloxycarbonyl (Boc) to form tert-butyl cis-4-amino-3-methylpiperidinecarboxylate .

Hydrochloride Formation: The protected compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Production: The compound is produced in batches using standard organic synthesis techniques.

Purification: Purification is achieved through recrystallization or chromatographic methods to ensure high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.

Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Alkylated derivatives and amides.

科学研究应用

Medicinal Chemistry

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications in medicinal chemistry include:

- Opioid Receptor Modulation : Research indicates that derivatives of this compound can interact with opioid receptors, offering potential in pain management therapies without the addictive properties of traditional opioids .

Peptidomimetics

The compound serves as a building block for the synthesis of peptidomimetics—molecules designed to mimic the structure and function of peptides. These compounds are crucial in developing new therapeutic agents that can overcome the limitations of natural peptides, such as stability and bioavailability .

Neuropharmacology

Studies have suggested that piperidine derivatives may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases . The specific configuration of tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate may influence its activity at neuronal receptors.

Case Study 1: Opioid Analogs

In a study focusing on opioid receptor interactions, researchers synthesized a series of piperidine derivatives, including this compound. The results demonstrated significant binding affinity to the mu-opioid receptor, indicating potential for developing non-addictive analgesics .

Case Study 2: Peptidomimetic Libraries

A recent investigation into peptidomimetic libraries utilized tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate as a core structure. The study successfully generated a library of compounds that exhibited varied biological activities, showcasing the versatility of this compound in drug discovery .

作用机制

The compound exerts its effects through interactions with biological targets , such as enzymes and receptors. The molecular pathways involved include inhibition or activation of specific enzymes , leading to desired biological outcomes.

相似化合物的比较

N-tert-butyl-4-aminopiperidinecarboxylate

cis-4-amino-3-methylpiperidine

tert-butyl-4-aminopiperidinecarboxylate hydrochloride

Uniqueness: Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is unique due to its specific stereochemistry and protective group , which make it particularly useful in targeted synthesis and pharmaceutical applications.

生物活性

Tert-butyl cis-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a tert-butyl group, an amino group, and a piperidine ring, which are known to influence its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 232.77 g/mol

- CAS Number : 75531166

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Receptors : The piperidine structure allows for interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). It has been shown to influence serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions.

- Anticancer Activity : Research indicates that piperidine derivatives can exhibit cytotoxic effects on cancer cells. For instance, compounds with similar structures have demonstrated significant apoptosis induction in various cancer cell lines, suggesting potential use in cancer therapy .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that derivatives can inhibit acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

Several studies have investigated the effects of piperidine derivatives, including this compound:

- Cytotoxicity in Cancer Models : A study demonstrated that a related piperidine compound exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications in piperidine derivatives can lead to improved therapeutic efficacy .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperidine derivatives, where compounds were shown to improve cognitive function in animal models of Alzheimer's disease through AChE inhibition and antioxidant activity .

化学反应分析

Deprotection Reactions

The Boc group is selectively cleaved under acidic conditions to regenerate the free amine:

-

HCl-mediated deprotection :

Treatment with 4M HCl in dioxane at 0°C for 1 hour removes the Boc group, yielding 4-amino-3-methylpiperidine hydrochloride .

Salt Formation and Stability

The hydrochloride salt enhances stability and solubility:

-

Counterion exchange :

Reaction with oxalic acid in ethanol forms the oxalate salt (C₁₃H₂₄N₂O₆), confirmed by ¹H NMR (δ 2.25–2.38 ppm, piperidine-H) and HRMS (m/z 277.1911 [M+H]⁺) . -

Storage : Stable for >24 months at 20°C under inert atmosphere and dark conditions .

Stereochemical Considerations

The cis configuration (3R,4S) is critical for biological activity:

-

Chiral resolution : Achieved via yeast-mediated reduction of β-keto esters, followed by Boc protection .

-

X-ray crystallography : Confirms the cis orientation of the amino and methyl groups .

Data Tables

属性

IUPAC Name |

tert-butyl (3R,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRKUDHNJGUHRE-RJUBDTSPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。